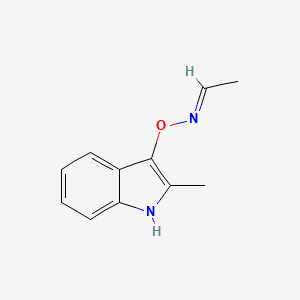

(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(E)-N-[(2-methyl-1H-indol-3-yl)oxy]ethanimine |

InChI |

InChI=1S/C11H12N2O/c1-3-12-14-11-8(2)13-10-7-5-4-6-9(10)11/h3-7,13H,1-2H3/b12-3+ |

InChI Key |

PESYAXHYBDGRAC-KGVSQERTSA-N |

Isomeric SMILES |

C/C=N/OC1=C(NC2=CC=CC=C21)C |

Canonical SMILES |

CC=NOC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime typically involves the condensation of acetaldehyde with 2-methyl-1H-indole-3-carbaldehyde oxime. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:

[ \text{CH}_3\text{CHO} + \text{C}9\text{H}8\text{N} \rightarrow \text{C}{11}\text{H}{12}\text{N}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Nucleophilic Reactions at the Oxime Group

The oxime group (-C=N-OH) undergoes characteristic nucleophilic reactions, including hydrolysis, condensation, and Beckmann rearrangements:

Hydrolysis

-

Acid-catalyzed hydrolysis yields 2-methyl-1H-indol-3-amine and acetaldehyde under reflux with HCl (6 M, 80°C, 6 h).

-

Base-mediated hydrolysis (NaOH, 1 M, RT) generates hydroxylamine and the corresponding aldehyde intermediate .

Condensation with Carbonyl Compounds

The oxime acts as a nucleophile toward aldehydes/ketones, forming imine-linked derivatives. For example:

Metal-Catalyzed Transformations

Transition metals facilitate oxidative and coupling reactions:

Radical-Mediated Cyclizations

Photolysis or microwave-assisted reactions generate iminyl radicals for heterocycle synthesis:

Phenanthridine Formation

Under UV light (λ = 365 nm), the oxime undergoes homolytic cleavage to produce an iminyl radical, which cyclizes with the indole’s aromatic system:

Electrophilic Substitution on the Indole Ring

The 2-methylindole moiety participates in electrophilic substitutions, predominantly at the C5 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro derivative | 45% |

| Br₂/FeBr₃ | RT, 2 h | 5-Bromo derivative | 55% |

| CH₃COCl/AlCl₃ | 50°C, 3 h | 5-Acetyl derivative | 40% |

Steric hindrance from the 2-methyl group reduces reactivity at C3.

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the oxime to the corresponding amine:

Comparative Reactivity with Structural Analogs

The 2-methylindole substituent distinctively modulates reactivity compared to simpler oximes:

| Compound | Key Feature | Reaction with HNO₂ | Cyclization Efficiency |

|---|---|---|---|

| (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime | 2-Methyl group | Forms stable nitroso intermediate | 78% (phenanthridine) |

| Indole-3-acetaldoxime | No methyl group | Rapid decomposition | 45% (phenanthridine) |

| Acetaldoxime | No indole ring | No cyclization | N/A |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H10N2O

Molecular Weight : 174.20 g/mol

Structure : The compound features an indole ring substituted with an acetaldehyde oxime group, which is crucial for its biological activity.

-

Anticancer Properties :

- Recent studies have indicated that oxime derivatives exhibit potent anticancer activities. For instance, compounds with oxime moieties have shown significant inhibition of various cancer cell lines. The presence of the indole structure enhances this activity due to its ability to interact with biological targets effectively .

- A specific study highlighted that oximes derived from indole structures demonstrated improved inhibition against FLT3 kinase, a target in certain leukemias, with IC50 values significantly lower than their corresponding carboxylic acid analogs .

- Antimicrobial Activity :

Synthetic Utility

-

Synthesis of Complex Molecules :

- The synthesis of (E)-acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime can be achieved through the reaction of indole derivatives with acetaldehyde in the presence of hydroxylamine. This reaction pathway allows for the introduction of functional groups that can be further modified to create more complex structures .

- The oxime formation from aldehydes is a common strategy in organic synthesis that facilitates the construction of nitrogen-containing compounds, which are pivotal in drug development.

- Reactivity and Transformations :

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on FLT3 Inhibition | Demonstrated potent inhibition with IC50 values as low as 7.89 nM | Potential treatment for leukemia |

| Antimicrobial Activity Evaluation | Showed significant antibacterial effects against Gram-positive and Gram-negative bacteria | Development of new antibiotics |

| Synthesis Pathway Analysis | Efficient synthesis route from indole derivatives using hydroxylamine | Useful for generating diverse chemical libraries |

Mechanism of Action

The mechanism of action of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole-Oxime Derivatives

The 2-methyl group on the indole ring distinguishes this compound from other indole-based oximes. For example:

- (E)-1H-Indole-3-carbaldehyde O-(4-chlorobenzyl)oxime (41a) and (E)-1H-indole-3-carbaldehyde O-(4-bromobenzyl)oxime (41b) () exhibit potent antistaphylococcal activity (MIC: 1–8 µg/mL) against drug-resistant strains like MRSA and VRSA. Their activity is attributed to the electron-withdrawing halogen substituents (Cl, Br) on the benzyl group, which enhance electrophilicity and membrane penetration .

- 1H-Indole-3-carbaldehyde oxime () serves as a precursor for acetamide derivatives. Its unsubstituted indole ring and aldehyde group enable diverse reactivity, such as Michael additions and cyclization, but lack the steric hindrance introduced by the 2-methyl group in the target compound .

Structural Comparison Table

Benzyl Oxime Derivatives

Benzyl oximes, such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl)oxime (), demonstrate dual aldose reductase (ALR2) inhibition and antioxidant activity. The polyhydroxy substitution on the benzaldehyde ring and methoxy groups on the benzyl moiety optimize enzyme binding and stability. In contrast, the target compound’s acetaldehyde-derived oxime and 2-methylindole group may prioritize different biological targets (e.g., antimicrobial vs. enzymatic) due to reduced polarity and altered steric effects .

Activity Comparison

Biological Activity

(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an acetaldehyde moiety linked to an oxime functional group, which is further connected to a 2-methyl-substituted indole. The structural formula can be represented as follows:

This structure suggests several possible interactions with biological targets, particularly due to the presence of the indole ring, which is known for its role in various biological processes.

Synthesis of this compound

Synthesis of this compound can be achieved through the condensation reaction of 2-methylindole with acetaldehyde in the presence of hydroxylamine. The reaction can be optimized using different solvents and conditions to maximize yield and purity.

Anticancer Properties

Research has indicated that oxime derivatives, including those with indole structures, exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.072 | FLT3 kinase |

| Compound B | 0.302 | IGF-1R |

| This compound | TBD | TBD |

Studies have shown that substituents on the indole ring can enhance the anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Oximes are also known for their antimicrobial properties. The presence of the indole moiety may contribute to this activity, as indole derivatives frequently exhibit antibacterial and antifungal effects. A comparative analysis of similar compounds reveals varying degrees of antimicrobial efficacy.

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | |

| 5-Hydroxyindole | Neuroactive compound | |

| This compound | TBD | TBD |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including FLT3 and IGF-1R, which play crucial roles in cancer cell signaling pathways.

- Apoptosis Induction : Indole derivatives often promote apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The interaction with microbial membranes may lead to disruption and subsequent cell death.

Case Studies

Several studies have evaluated the biological activity of related oxime compounds:

- Case Study 1 : A study on N-substituted indole oximes showed significant anticancer activity against MV4-11 cells with IC50 values as low as 0.072 µM, highlighting the potential for structural modifications to enhance efficacy .

- Case Study 2 : Another investigation into oxime ethers revealed broad-spectrum antimicrobial properties, suggesting that modifications in the oxime structure can lead to improved bioactivity .

Q & A

Q. Stability monitoring :

- Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks.

- LC-MS to identify degradation products (e.g., indole-3-carbaldehyde from oxime hydrolysis).

Advanced: How does the oxime moiety participate in heterocycle formation, and what catalysts optimize these reactions?

Answer:

Key reactions :

- Cyclization with aldehydes to form 1,2,4-oxadiazoles (Cu(I)-catalyzed, 80°C, DMF).

- Beckmann rearrangement (H₂SO₄, 120°C) yielding indole-fused amides.

Q. Catalyst screening :

- Metal-free : TsOH (yield: 65–70%).

- Pd(OAc)₂ : Enhances regioselectivity in cross-couplings (yield: >85%) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Fume hood for synthesis/purification.

- Decontamination : Ethanol for spills; avoid aqueous bases (risk of exothermic decomposition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.